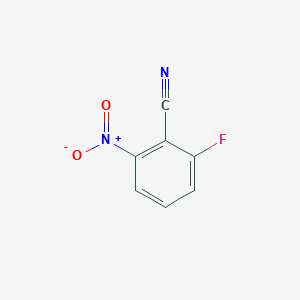

2-Fluoro-6-nitrobenzonitrile

説明

特性

IUPAC Name |

2-fluoro-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHMTOMVCPKOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439894 | |

| Record name | 2-fluoro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143306-27-8 | |

| Record name | 2-fluoro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Fluoro-6-nitrobenzonitrile can be synthesized by reacting 2-fluoro-6-nitroaniline with a basic fluorinating agent . Another method involves the reaction of 2-fluoro-6-nitrobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . The reaction conditions typically require an inert atmosphere, such as nitrogen, to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes the careful handling of reagents and maintaining specific temperature and pressure conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and cyano groups activates the aromatic ring towards nucleophilic attack.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Major Products Formed

Reduction: 2-Fluoro-6-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

2-Fluoro-6-nitrobenzonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its electron-withdrawing groups facilitate nucleophilic aromatic substitution reactions, making it valuable in creating various substituted benzonitriles and other derivatives .

Pharmaceutical Development

The compound has been explored for its potential in pharmaceutical applications, particularly as a precursor for bioactive compounds. Research indicates that derivatives of this compound can lead to the synthesis of active pharmaceutical ingredients (APIs) that exhibit significant biological activity .

Material Science

In material science, this compound is utilized in the development of advanced materials, including liquid crystals and fluorescent dyes. Its unique properties enable its use in creating materials with specific optical characteristics .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated that derivatives of this compound could be synthesized to yield compounds with significant activity against specific biological targets. This research highlights its potential role in drug discovery .

Case Study 2: Development of Liquid Crystals

Research into liquid crystal displays (LCDs) has shown that incorporating this compound into formulations can enhance performance characteristics such as response time and thermal stability .

作用機序

The mechanism of action for 2-Fluoro-6-nitrobenzonitrile often involves nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack, facilitating the substitution of the fluorine atom by various nucleophiles. This activation is crucial for its reactivity and subsequent transformations in chemical synthesis.

類似化合物との比較

2-Amino-6-fluorobenzonitrile (CAS: 77326-36-4)

- Molecular Formula : C₇H₅FN₂

- Molecular Weight : 136.13 g/mol

- Key Differences: Replaces the nitro group (–NO₂) with an amino group (–NH₂), altering electronic properties (electron-donating vs. electron-withdrawing). Exhibits lower molecular weight and higher basicity compared to this compound.

- Applications : Used in synthesis of heterocyclic compounds and dyes .

2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0)

- Molecular Formula : C₈H₆FN

- Molecular Weight : 135.14 g/mol

- Key Differences :

- Substitutes the nitro group with a methyl group (–CH₃), reducing reactivity but enhancing lipophilicity.

- Lower molecular weight and higher stability under acidic conditions.

- Applications : Intermediate in agrochemicals and liquid crystals .

2-Fluoro-6-phenoxybenzonitrile (CAS: 175204-06-5)

6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)

2-Chloro-6-methylbenzonitrile

Data Table: Comparative Analysis

Research Findings and Trends

- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilic aromatic substitution reactivity, making it superior to methyl- or amino-substituted analogs in Suzuki-Miyaura couplings .

- Steric and Electronic Modulation: Phenoxy and bromo derivatives (e.g., 2-Fluoro-6-phenoxybenzonitrile, 6-Amino-3-bromo-2-fluorobenzonitrile) are tailored for complex molecular architectures in drug discovery .

- Halogen Influence : Chlorine in 2-chloro-6-methylbenzonitrile provides stronger inductive effects than fluorine, affecting solubility and binding affinity in coordination complexes .

生物活性

2-Fluoro-6-nitrobenzonitrile (C7H3FN2O2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a fluorine atom attached to a benzene ring, which contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant as it is known to influence the compound's biological activity through mechanisms such as enzymatic bioreduction.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit notable antimicrobial properties. The mechanism of action typically involves the formation of free radicals that can damage bacterial cells.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 39 µg/mL | |

| Escherichia coli | 39 µg/mL | |

| Pseudomonas aeruginosa | Not specified |

These findings suggest that this compound could be an effective agent against certain bacterial infections, potentially serving as a lead compound for further development.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to glioma cell lines. The compound has been shown to interact with critical signaling pathways involved in cancer cell proliferation and migration.

Case Study: Glioma Cell Lines

A study assessing the effects of various compounds on glioma cells found that derivatives of this compound exhibited significant antiproliferative effects. The mechanism was linked to the inhibition of CDK5 activity, which is crucial for glioma aggressiveness. Higher CDK5 activity correlates with increased cell growth and migration, making it a target for therapeutic intervention.

Table 2: Antiproliferative Effects on Glioma Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 15 | CDK5 inhibition |

| LN-229 | 12 | Induction of apoptosis |

| 1321N1 | 20 | Cell cycle arrest |

These results highlight the potential of this compound as a candidate for glioma treatment, warranting further exploration into its structure-activity relationship (SAR).

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been reported to enhance cognitive function by modulating neurotransmitter levels and protecting against cytotoxicity in neuronal cells.

Research Findings

In vitro studies demonstrated that certain derivatives improved synaptic plasticity and cognitive performance in models of neurodegeneration. These effects are attributed to the ability of the compounds to penetrate the blood-brain barrier and interact with serotonin receptors, which play a role in neurodevelopmental processes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-Fluoro-6-nitrobenzonitrile, and how can conflicting data be resolved?

- Answer : Use a combination of mass spectrometry (MS) to confirm molecular weight (166.11 g/mol) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (nitrile: ~2230 cm⁻¹, nitro: ~1520/1350 cm⁻¹). Conflicting spectral data should be cross-validated using NIST Standard Reference Database 69 , which provides authoritative mass spectral libraries . For structural ambiguity, nuclear magnetic resonance (NMR) (e.g., ¹⁹F NMR for fluorine environment) is critical .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer : Follow ALADDIN SCIENTIFIC CORPORATION guidelines: avoid inhalation/contact, use fume hoods, and wear nitrile gloves. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Prevent environmental release by sealing containers and avoiding drainage systems .

Q. How is this compound synthesized, and what intermediates are involved?

- Answer : A common route involves nitration of 2-fluorobenzonitrile using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key intermediates include 2-fluoro-6-nitrotoluene ( ) and 2-fluoro-6-iodobenzonitrile ( ). Purification via recrystallization (ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. How does the electronic effect of the nitro and cyano groups influence the regioselectivity of electrophilic substitutions in this compound?

- Answer : The nitro group (meta-directing) and cyano group (meta/para-directing) create a competitive electronic environment. Computational studies (DFT) show that nitration occurs preferentially at the 6-position due to steric hindrance and resonance stabilization. Experimental validation via HPLC-MS is required to quantify isomeric byproducts .

Q. What strategies optimize the reduction of the nitro group in this compound to an amine without compromising the nitrile moiety?

- Answer : Use catalytic hydrogenation (H₂/Pd-C in ethanol) at 25–30°C to selectively reduce nitro to amine. Alternatively, SnCl₂/HCl in THF preserves the nitrile but requires strict pH control. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. Validate predictions with X-ray crystallography (if crystalline) or ²⁹Si NMR for boronated intermediates .

Q. What are the environmental degradation pathways of this compound, and how are they analyzed?

- Answer : Perform photolysis studies (UV light, λ = 254 nm) to assess nitro group cleavage, yielding fluorinated benzoic acids. Use GC-MS to detect intermediates like 2-fluoro-6-hydroxybenzonitrile ( ). Biodegradation assays (e.g., OECD 301F) quantify microbial breakdown .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Answer : Cross-reference CAS 143306-27-8 data ( ) with NIST or PubChem entries. Variations may arise from impurities (e.g., residual solvents); repurify via column chromatography (silica gel, dichloromethane/hexane). For yield inconsistencies, replicate reactions under inert atmospheres (Ar/N₂) to exclude oxidation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。